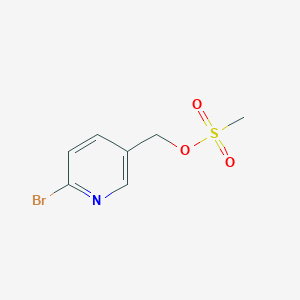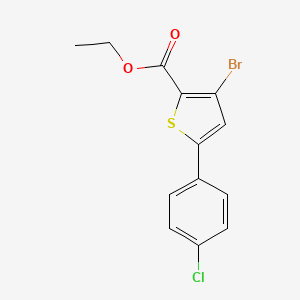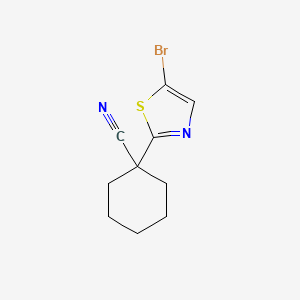
1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile is a chemical compound that features a thiazole ring substituted with a bromine atom at the 5-position and a cyclohexanecarbonitrile group at the 2-position. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties and reactivity .
准备方法
The synthesis of 1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Bromination: The thiazole ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclohexanecarbonitrile Substitution: The final step involves the substitution of the 2-position of the thiazole ring with a cyclohexanecarbonitrile group, which can be achieved through nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers
作用机制
The mechanism of action of 1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The bromine atom and the nitrile group also contribute to the compound’s reactivity and binding affinity .
相似化合物的比较
1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile can be compared with other thiazole derivatives, such as:
1-(5-Chloro-1,3-thiazol-2-yl)cyclohexanecarbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(5-Methyl-1,3-thiazol-2-yl)cyclohexanecarbonitrile: Contains a methyl group instead of bromine, affecting its chemical properties and applications.
1-(5-Nitro-1,3-thiazol-2-yl)cyclohexanecarbonitrile: The presence of a nitro group introduces different electronic effects and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H11BrN2S |
|---|---|
分子量 |
271.18 g/mol |
IUPAC 名称 |
1-(5-bromo-1,3-thiazol-2-yl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H11BrN2S/c11-8-6-13-9(14-8)10(7-12)4-2-1-3-5-10/h6H,1-5H2 |
InChI 键 |
FXONLLATQTVAQK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C#N)C2=NC=C(S2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-Fluoro-6-(methoxy)-1,5-naphthyridin-4-yl]-1,2-ethanediol](/img/structure/B8427906.png)
![N-[4-Methyl-5-(2-methyl-pyrimidin-4-yl)-thiazol-2-yl]-acetamide](/img/structure/B8427914.png)
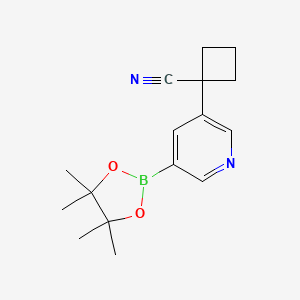

![4-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine](/img/structure/B8427935.png)
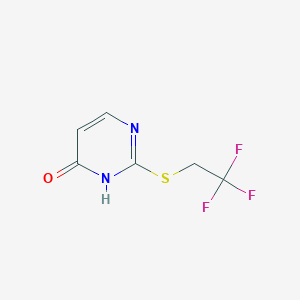
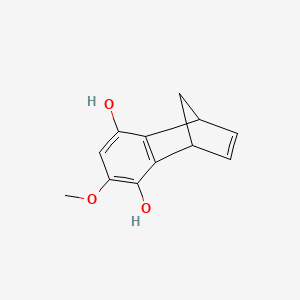
![7-bromo-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B8427954.png)
![4-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid](/img/structure/B8427960.png)
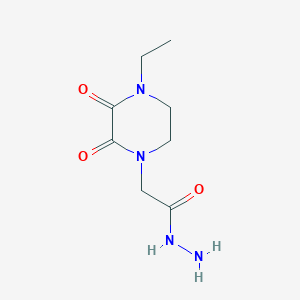
![3-[(4-morpholin-4-ylbenzoyl)amino]-1H-thieno[3,2-c]pyrazole-5-carboxylic acid](/img/structure/B8427978.png)
